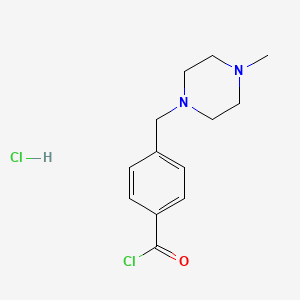

![molecular formula C23H32AuClN2 B6359784 Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98% CAS No. 852445-88-6](/img/structure/B6359784.png)

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

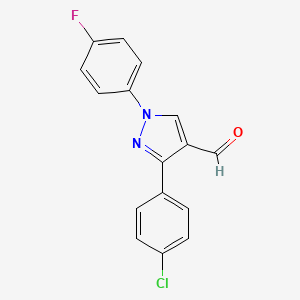

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) is an organometallic compound . It is one of the numerous compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

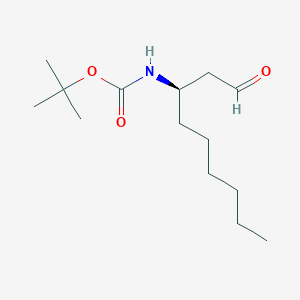

The synthesis of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) involves the use of an alkyne substrate, PhN (CH3)3· HOTf, Chloro gold (I), AgBF4, and CH2Cl2 . After stirring in the dark for 5 minutes, KHSO4 and Et3N· 3HF are added .Molecular Structure Analysis

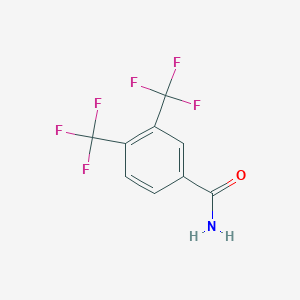

The compound has a linear formula of C23H32AuClN2 . Its molecular weight is 568.93 . The exact mass and monoisotopic mass are both 568.191972 g/mol .Chemical Reactions Analysis

The compound is used in reactions involving alkyne substrates . After stirring in the dark for 5 minutes, KHSO4 and Et3N· 3HF are added .Physical And Chemical Properties Analysis

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) appears as a white to light-gray powder . The melting point, boiling point, density, and solubility in H2O are not available .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry

“Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)” is an organometallic compound . Organometallics are useful reagents, catalysts, and precursor materials with applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Synthesis of Functional Adamantane Derivatives

The compound’s high reactivity offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

The compound can be used in the production of monomers, which are the building blocks of polymers .

Creation of Thermally Stable and High-Energy Fuels and Oils

The compound can be used in the synthesis of thermally stable and high-energy fuels and oils .

Development of Bioactive Compounds

The compound can be used in the development of bioactive compounds, which have effects on living organisms and can be used in medicine .

Pharmaceutical Applications

The compound can be used in the pharmaceutical industry for the creation of new drugs .

Production of Higher Diamond-Like Bulky Polymers

The compound can be used in the production of higher diamond-like bulky polymers such as diamondoids .

Nanotechnology

The compound can be used in nanotechnology, specifically in the creation of gold nanoparticles .

Wirkmechanismus

Target of Action

Similar compounds have been used as catalysts in various chemical reactions

Mode of Action

It’s known that gold compounds can interact with various biological targets through coordination bonds . The presence of the N-heterocyclic carbene (NHC) ligand may influence the compound’s interaction with its targets .

Biochemical Pathways

Similar compounds have been used as catalysts in various chemical reactions, including the reduction of olefins and carbonyls, carbene transfer reactions, aziridination of olefins, and methyleneation of aldehydes .

Pharmacokinetics

As a gold compound, it’s likely to have unique pharmacokinetic properties influenced by its chemical structure .

Result of Action

Gold compounds are known to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .

Action Environment

The action of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) can be influenced by various environmental factors. For instance, the compound is air-sensitive, suggesting that it may degrade or react in the presence of oxygen

Safety and Hazards

The compound is classified as a skin irritant and may cause respiratory irritation . It is advised to handle it under inert gas and avoid contact with air . In case of eye contact, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and kept tightly closed .

Zukünftige Richtungen

As an organometallic compound, Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) has potential applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . Its future directions could involve exploring these applications further and optimizing its synthesis and use in various reactions.

Eigenschaften

IUPAC Name |

[1,3-bis(1-adamantyl)imidazol-2-ylidene]-chlorogold |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2.Au.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;;/h1-2,16-21H,3-14H2;;1H/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSPBKUNDOYDJR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C=CN(C4=[Au]Cl)C56CC7CC(C5)CC(C7)C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32AuClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.